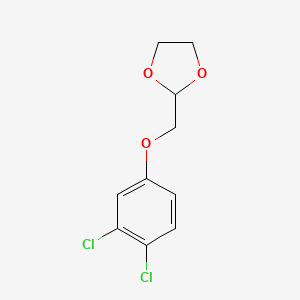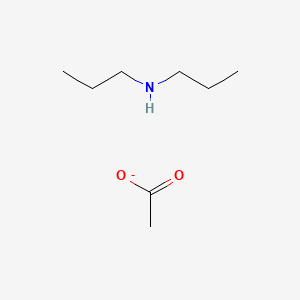amine](/img/structure/B11762125.png)
[(5-Chloro-2-nitrophenyl)methyl](methyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La (5-Chloro-2-nitrophényl)méthylamine est un composé organique de formule moléculaire C8H9ClN2O2. Il s'agit d'un dérivé de l'aniline, où le groupe amine est substitué par un groupe méthyle et le cycle benzénique est substitué par un atome de chlore et un groupe nitro.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la (5-Chloro-2-nitrophényl)méthylamine implique généralement la nitration d'un dérivé de chlorobenzène suivie d'un processus d'amination réductrice. Une méthode courante comprend les étapes suivantes :
Nitration : Le chlorobenzène est nitré à l'aide d'un mélange d'acide sulfurique concentré et d'acide nitrique pour introduire le groupe nitro en position para par rapport à l'atome de chlore.
Réduction : Le groupe nitro est ensuite réduit en groupe amine à l'aide d'un agent réducteur tel que la poudre de fer en présence d'acide chlorhydrique.
Méthylation : L'amine résultante est méthylée à l'aide de formaldéhyde et d'acide formique ou d'iodure de méthyle pour produire de la (5-Chloro-2-nitrophényl)méthylamine.
Méthodes de production industrielle
La production industrielle de la (5-Chloro-2-nitrophényl)méthylamine suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'utilisation de réacteurs à écoulement continu pour garantir un mélange et un contrôle de la réaction efficaces. Des catalyseurs et des conditions de réaction optimisées sont utilisés pour maximiser le rendement et la pureté tout en minimisant les sous-produits et les déchets .
Analyse Des Réactions Chimiques
Types de réactions
La (5-Chloro-2-nitrophényl)méthylamine subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'agents oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène pour former les dérivés nitroso ou nitro correspondants.
Réduction : Les réactions de réduction à l'aide d'agents tels que l'hydrure de lithium et d'aluminium peuvent convertir le groupe nitro en groupe amine.
Réactifs et conditions courants
Agents oxydants : Permanganate de potassium, peroxyde d'hydrogène.
Agents réducteurs : Hydrure de lithium et d'aluminium, poudre de fer.
Nucléophiles : Amines, thiols.
Principaux produits formés
Oxydation : Dérivés nitroso ou nitro.
Réduction : Dérivés aminés.
Substitution : Amines ou thiols substitués.
Applications de la recherche scientifique
La (5-Chloro-2-nitrophényl)méthylamine a plusieurs applications dans la recherche scientifique :
Chimie : Elle est utilisée comme intermédiaire dans la synthèse de divers composés organiques, notamment des produits pharmaceutiques et des produits agrochimiques.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, telles que les propriétés antimicrobiennes et anticancéreuses.
Médecine : La recherche est en cours pour explorer son potentiel en tant que candidat médicament pour le traitement de diverses maladies.
Industrie : Elle est utilisée dans la production de colorants, de pigments et d'autres produits chimiques industriels.
Mécanisme d'action
Le mécanisme d'action de la (5-Chloro-2-nitrophényl)méthylamine implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut agir comme un inhibiteur ou un activateur de certaines enzymes, en fonction de sa structure et de ses groupes fonctionnels. Par exemple, il peut inhiber les enzymes bactériennes, ce qui entraîne des effets antimicrobiens, ou interagir avec les récepteurs cellulaires pour exercer des activités anticancéreuses .
Applications De Recherche Scientifique
(5-Chloro-2-nitrophenyl)methylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (5-Chloro-2-nitrophenyl)methylamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cellular receptors to exert anticancer activities .
Comparaison Avec Des Composés Similaires
La (5-Chloro-2-nitrophényl)méthylamine peut être comparée à d'autres composés similaires, tels que :
(2-Chloro-5-nitrophényl)méthylamine : Structure similaire, mais position différente des groupes chlore et nitro.
(4-Chloro-2-nitrophényl)méthylamine : Structure similaire avec des groupes chlore et nitro à des positions différentes.
(5-Bromo-2-nitrophényl)méthylamine : Brome substitué au lieu du chlore.
Ces composés partagent des propriétés chimiques similaires, mais peuvent présenter des réactivités et des activités biologiques différentes en raison de la position et de la nature des substituants.
Propriétés
Formule moléculaire |
C8H9ClN2O2 |
|---|---|
Poids moléculaire |
200.62 g/mol |
Nom IUPAC |
1-(5-chloro-2-nitrophenyl)-N-methylmethanamine |
InChI |
InChI=1S/C8H9ClN2O2/c1-10-5-6-4-7(9)2-3-8(6)11(12)13/h2-4,10H,5H2,1H3 |
Clé InChI |
GLQPMEFDVJDHIN-UHFFFAOYSA-N |
SMILES canonique |
CNCC1=C(C=CC(=C1)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


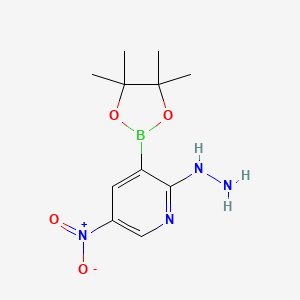

![4-(2-Azaspiro[3.3]heptan-2-yl)benzoic acid](/img/structure/B11762069.png)

![(5R,6S)-5-methoxy-4-oxaspiro[2.5]octan-6-ol](/img/structure/B11762082.png)
![tert-butyl (1R,4R)-5-oxo-7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate](/img/structure/B11762083.png)

![(3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-carboxylic acid](/img/structure/B11762097.png)

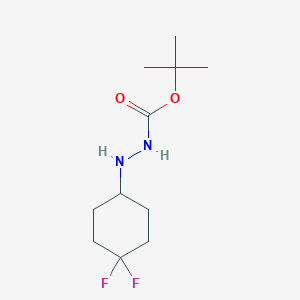
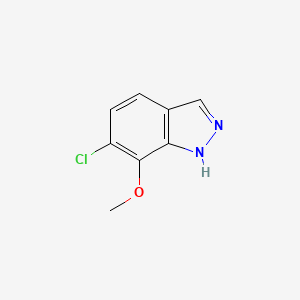
![(1R,6S)-3-Azabicyclo[4.1.0]heptane-1-carboxylic acid hydrochloride](/img/structure/B11762109.png)
